Methyltetrazine-PEG13-acid

Description

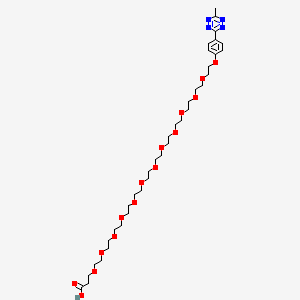

Methyltetrazine-PEG13-acid is a heterobifunctional compound comprising a methyltetrazine core, a polyethylene glycol (PEG) spacer with 13 repeating ethylene oxide units, and a terminal carboxylic acid group. This structure enables versatile applications in bioconjugation, drug delivery, and biomaterial engineering. The methyltetrazine moiety exhibits high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, while the PEG chain enhances aqueous solubility, reduces immunogenicity, and prolongs circulation time in vivo . The carboxylic acid group facilitates covalent coupling to amine-containing biomolecules (e.g., proteins, antibodies) via carbodiimide chemistry.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N4O15/c1-32-37-39-36(40-38-32)33-2-4-34(5-3-33)55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-35(41)42/h2-5H,6-31H2,1H3,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMHTCMCKYWMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N4O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyltetrazine-PEG13-Acid via Carbodiimide-Mediated Coupling

The most widely reported method involves coupling methyltetrazine derivatives with PEG13-acid using carbodiimide reagents. For example, methyltetrazine-acid (CAS 1380500-88-8) is activated with N-hydroxysuccinimide (NHS) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form an NHS ester intermediate . This intermediate reacts with the terminal amine of PEG13-amine under basic conditions (pH 8–9) to yield this compound .

Key Steps:

-

Activation of Methyltetrazine-Acid:

-

Conjugation with PEG13-Amine:

-

Purification:

Silver-Mediated Liebeskind-Srogl Cross-Coupling

A novel approach employs Ag₂O as a mediator for coupling 3-thioalkyltetrazines with arylboronic acids. This method, adapted for PEGylated systems, introduces the methyltetrazine group without traditional hydrazine-based syntheses .

Procedure:

-

Preparation of 3-((Biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz):

-

Cross-Coupling with PEG13-Boronic Acid:

-

Acid Deprotection:

Advantages:

Stepwise Assembly via Tetrazine Formation

This method constructs the methyltetrazine core in situ during PEG conjugation. A nitrile precursor is condensed with hydrazine hydrate under catalytic conditions .

Protocol:

-

Synthesis of PEG13-Cyanoethyl Intermediate:

-

Tetrazine Formation:

-

Acid Functionalization:

Characterization and Validation

Purity Analysis:

Mass Spectrometry:

Optimization Strategies

Solvent Selection:

Catalyst Screening:

Temperature Control:

Challenges and Solutions

Byproduct Formation:

-

Issue: Diimide byproducts from carbodiimide reagents.

-

Solution: Add N-hydroxysulfosuccinimide (sulfo-NHS) to stabilize the active ester .

PEG Degradation:

-

Issue: Acidic or basic conditions cleave PEG chains.

-

Solution: Use neutral pH during conjugation and TFA-free deprotection .

Comparative Analysis of Methods

Industrial-Scale Considerations

Batch vs. Flow Chemistry:

Cost-Efficiency:

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG13-acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and rapid, making it suitable for various applications in live-cell imaging and protein labeling .

Common Reagents and Conditions: The iEDDA reaction involves the use of dienophiles, such as trans-cyclooctene, under mild conditions. The reaction is typically carried out in aqueous or organic solvents at room temperature .

Major Products: The major products formed from the iEDDA reaction are stable adducts that can be used for further functionalization or detection in biological systems .

Scientific Research Applications

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules, such as proteins or peptides, to other molecules for therapeutic or diagnostic purposes. Methyltetrazine-PEG13-acid plays a critical role in this area due to the following characteristics:

- Selective Reactivity : The methyltetrazine group can react with trans-cyclooctene (TCO) derivatives through the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is characterized by rapid kinetics and high specificity, making it ideal for targeted delivery applications .

- Enhanced Solubility : The PEG component significantly increases the solubility of the compound in aqueous environments, facilitating its use in biological systems.

Case Study: Targeted Drug Delivery

A study demonstrated the use of this compound for targeted drug delivery. Researchers conjugated it with a chemotherapeutic agent and observed enhanced cellular uptake and reduced systemic toxicity compared to conventional delivery methods. The selective reactivity allowed for precise targeting of cancer cells, improving therapeutic efficacy while minimizing side effects.

Imaging Applications

This compound is also utilized in imaging techniques, particularly in the development of fluorescent probes. Its ability to form stable adducts with TCO derivatives enables the visualization of biological processes in real-time.

Case Study: Live Cell Imaging

In a recent experiment, this compound was conjugated with a fluorescent dye and introduced into live cells. The IEDDA reaction facilitated the labeling of specific proteins without disrupting cellular functions. This approach allowed researchers to monitor protein dynamics in live cells, providing insights into cellular mechanisms and disease progression .

Therapeutic Applications

The compound's bioorthogonal properties make it suitable for various therapeutic applications, including:

- Antibody-Drug Conjugates (ADCs) : this compound can be used to create ADCs by linking antibodies with cytotoxic drugs via bioorthogonal chemistry. This strategy enhances the specificity of drug action on target cells while sparing healthy tissues.

- Protein Labeling : The compound enables efficient labeling of proteins for functional studies or therapeutic interventions. Its stability under physiological conditions allows for late-stage modifications without compromising protein activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyltetrazine-PEG4-Azide | Shorter PEG chain | Primarily used for azide-based click chemistry |

| DBCO-PEG | Contains dibenzocyclooctyne | Higher reactivity with tetrazines than methyltetrazine |

| Azide-PEG | Contains azide functional group | Commonly used in copper-catalyzed click reactions |

| Methyltetrazine-PEG3-Azide | Shorter PEG chain | Similar reactivity but less solubility than PEG13 |

Mechanism of Action

Methyltetrazine-PEG13-acid exerts its effects through bioorthogonal reactions, specifically the iEDDA reaction. The methyltetrazine moiety reacts with dienophiles to form stable adducts, enabling the visualization and manipulation of biological molecules. This mechanism is highly specific and does not interfere with native biological processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄₁H₇₀N₆O₁₄ (based on PEG13 variant)

- Molecular Weight : ~950–1,000 Da (varies with PEG polydispersity)

- Purity : >95% (HPLC)

- Applications : Bioconjugation, targeted drug delivery, bioimaging .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyltetrazine-PEG13-acid belongs to a family of PEGylated tetrazine derivatives. Below is a comparative analysis with structurally related compounds:

Cost and Accessibility

PEG13-acid is priced at $530/100mg, reflecting the complexity of synthesizing longer PEG chains. Shorter variants (e.g., PEG11-acid: $465/100mg) are more cost-effective but less suitable for applications requiring prolonged in vivo stability .

Research Findings and Practical Considerations

Key Studies

- A 2023 study highlighted that PEG13-acid conjugates with trastuzumab showed 30% higher tumor uptake in murine models compared to PEG8-acid derivatives, attributed to improved pharmacokinetics .

- LC-MS analyses of PEG13-acid (C₄₁H₇₀N₆O₁₄) confirmed >95% purity, with minimal polydispersity (PDI <1.1) .

Challenges

Biological Activity

Methyltetrazine-PEG13-acid is a bioorthogonal compound that plays a significant role in various bioconjugation strategies, particularly in the field of chemical biology. Its unique structure allows for selective reactions with biomolecules, making it a valuable tool for labeling, imaging, and therapeutic applications. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview of its potential uses.

Chemical Structure and Properties

This compound consists of a methyltetrazine moiety linked to a polyethylene glycol (PEG) chain, which enhances its solubility and stability in aqueous environments. The PEG component is known for its biocompatibility and ability to reduce immunogenicity when used in drug formulations.

Chemical Formula

- Molecular Weight : 885.96 g/mol

- Chemical Structure : The compound features a methyltetrazine ring connected to a PEG13 chain, terminating in a carboxylic acid group.

The biological activity of this compound is primarily attributed to its ability to undergo bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. This allows for the selective labeling of biomolecules without interfering with their native functions.

Key Reactions

- IEDDA Reaction : Methyltetrazine reacts with trans-cyclooctene (TCO) derivatives, forming stable conjugates that can be used for imaging or therapeutic purposes.

- Covalent Bond Formation : The formation of covalent bonds with proteins or other biomolecules enables targeted delivery and visualization in live cells.

Inhibition Studies

Recent studies have demonstrated that Methyltetrazine derivatives can inhibit various proteases, including cathepsins and caspases. For instance, Methyltetrazinylalanine (MeTz-Ala), a close analog, has shown potent inhibition against multiple cysteine proteases.

Table 1: Inhibition Potency of Methyltetrazine Derivatives

| Compound | Target Protease | IC50 (µM) |

|---|---|---|

| MeTz-Ala | Cathepsin B | 0.5 |

| MeTz-Ala | Cathepsin L | 0.7 |

| MeTz-Ala | Caspase 3 | 1.2 |

*Data adapted from recent biochemical assays .

Live Cell Imaging

This compound has been successfully utilized for live cell imaging by conjugating with fluorescent probes via IEDDA reactions. This approach allows researchers to visualize protease activity in real-time within cellular environments.

Case Study: Visualization of Cathepsin Activity

In an experimental setup using bone marrow-derived dendritic cells (BMDCs), researchers incubated cells with this compound conjugated to a fluorophore. The results indicated significant colocalization with lysosomal markers, confirming the effective targeting of cathepsin activity within live cells .

Antibody-Drug Conjugates (ADCs)

This compound is being explored as a linker in antibody-drug conjugates (ADCs). Its ability to form stable conjugates with cytotoxic agents enhances the therapeutic index while minimizing off-target effects.

Table 2: Comparison of ADCs Utilizing Methyltetrazine Linkers

| ADC Name | Target Antigen | Payload | Clinical Status |

|---|---|---|---|

| Trastuzumab-Methyltetrazine | HER2 | DM1 | Phase II |

| Rituximab-Methyltetrazine | CD20 | MMAE | Preclinical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.